3-(Cinnamylthio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cinnamylthio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine is a synthetic compound that has been studied in the context of scientific research applications. The compound is structurally similar to other compounds of the triazole family, which are known to have various applications in the laboratory. As such, this compound has been studied for its potential utility in laboratory experiments. In
Mechanism of Action
The mechanism of action of 3-(Cinnamylthio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine is not well understood. However, it is believed that the compound binds to the active site of DHDPS, which is located in the lysine biosynthesis pathway. This binding prevents the enzyme from catalyzing the reaction, resulting in decreased lysine biosynthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to inhibit the enzyme DHDPS, resulting in decreased lysine biosynthesis. This could have implications for the regulation of lysine-related metabolic pathways, as well as for the study of enzyme structure and function.
Advantages and Limitations for Lab Experiments
3-(Cinnamylthio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine has several advantages for use in laboratory experiments. The compound is commercially available, and can be synthesized using a simple and efficient method. In addition, the compound has been shown to be a potent inhibitor of the enzyme DHDPS, which is involved in the biosynthesis of lysine. This makes it ideal for use in the study of lysine-related metabolic pathways, as well as for drug design.
The main limitation of this compound for use in laboratory experiments is the lack of knowledge about its mechanism of action. In addition, the biochemical and physiological effects of the compound have not been extensively studied, and therefore its utility in the study of enzyme structure and function is limited.
Future Directions
Future research on 3-(Cinnamylthio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine should focus on further elucidating its mechanism of action and biochemical and physiological effects. In addition, the compound could be studied for its potential utility in drug design, as well as its potential use as a therapeutic agent in the treatment of lysine-related metabolic disorders. Finally, further research should be conducted on the synthesis of the compound, with the aim of developing more efficient and cost-effective methods of production.
Synthesis Methods
3-(Cinnamylthio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine can be synthesized using a method developed by Zhang et al. (2013). In this method, the compound is synthesized from commercially available starting materials. The synthesis involves the reaction of 4-methylbenzaldehyde, 2-pyridinecarboxaldehyde, and cinnamylthiol in the presence of sodium hydroxide and acetic acid. The reaction is carried out at a temperature of 80°C for 8 hours, and the product is isolated using column chromatography.
Scientific Research Applications
3-(Cinnamylthio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine has been studied for its potential utility in scientific research applications. The compound has been found to be a potent inhibitor of the enzyme dihydrodipicolinate synthase (DHDPS), which is involved in the biosynthesis of lysine. Inhibition of DHDPS by this compound has been shown to result in decreased lysine biosynthesis, which could be useful in the study of lysine-related metabolic pathways. In addition, the compound has been studied for its potential utility in the study of the structure and function of enzymes, as well as for its potential use in drug design.
properties
IUPAC Name |
3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-pyridin-2-yl-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5S/c17-21-15(14-10-4-5-11-18-14)19-20-16(21)22-12-6-9-13-7-2-1-3-8-13/h1-11H,12,17H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPQYTKYTCLLAN-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NN=C(N2N)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2N)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
675841-68-6 |
Source
|
Record name | 3-(CINNAMYLTHIO)-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-AMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.